sulfonas

Sulfones are a class of organic compounds characterized by the presence of a sulfoxide group (SO) attached to two alkyl or aryl groups. These compounds exhibit diverse properties and have a wide range of applications in various industries, including pharmaceuticals, electronics, and plastics.

In the pharmaceutical sector, sulfones are utilized as intermediates for drug synthesis due to their stability and reactivity. They also serve as solvents and catalysts in chemical processes. Additionally, certain sulfones act as effective disinfectants and preservatives. In the electronics industry, sulfones are used as dielectric fluids and insulating materials owing to their low dielectric constants and excellent thermal stability.

Sulfones can be prepared through various synthetic methods, such as oxidation of sulfides or reduction of sulfoxides. Their chemical properties include good solubility in organic solvents, moderate reactivity towards nucleophiles, and stability under acidic conditions. Due to these unique characteristics, sulfones find applications not only in manufacturing but also in research and development processes.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

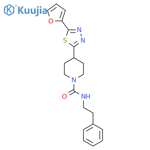

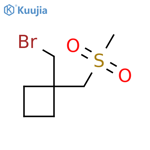

|

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane | 1423031-60-0 | C7H13BrO2S |

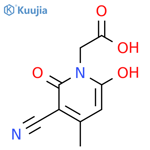

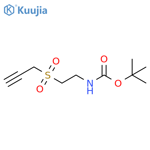

|

tert-butyl N-2-(prop-2-yne-1-sulfonyl)ethylcarbamate | 1443981-48-3 | C10H17NO4S |

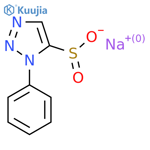

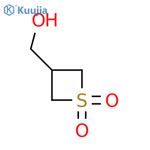

|

3-(hydroxymethyl)-1λ?-thietane-1,1-dione | 1784143-03-8 | C4H8O3S |

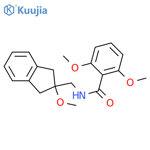

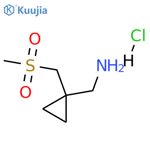

|

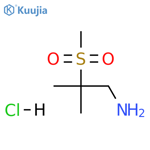

1-(methanesulfonylmethyl)cyclopropylmethanamine hydrochloride | 1375471-96-7 | C6H14ClNO2S |

|

2-methanesulfonyl-2-methylpropan-1-amine hydrochloride | 1314129-42-4 | C5H14ClNO2S |

|

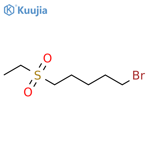

1-bromo-5-(ethanesulfonyl)pentane | 1340221-41-1 | C7H15BrO2S |

|

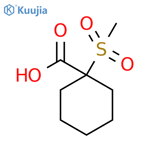

1-Methanesulfonylcyclohexane-1-carboxylic acid | 1249262-30-3 | C8H14O4S |

|

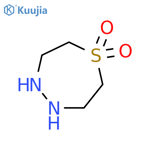

1lambda6,4,5-thiadiazepane-1,1-dione | 500694-52-0 | C4H10N2O2S |

|

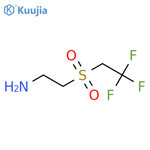

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane | 1275659-49-8 | C4H8F3NO2S |

|

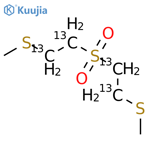

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 | 672310-53-1 | C6H14O2S3 |

Literatura Relacionada

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Fornecedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados